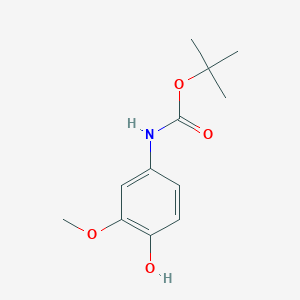

tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

CAS No.:

Cat. No.: VC13619403

Molecular Formula: C12H17NO4

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO4 |

|---|---|

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | tert-butyl N-(4-hydroxy-3-methoxyphenyl)carbamate |

| Standard InChI | InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-8-5-6-9(14)10(7-8)16-4/h5-7,14H,1-4H3,(H,13,15) |

| Standard InChI Key | XVJJYJASHNRJJD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)OC |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a phenyl ring with hydroxyl (-OH) and methoxy (-OCH) substituents at positions 4 and 3, respectively. The tert-butyl carbamate group (-NHCOC(CH)) is attached to the aromatic ring via a nitrogen atom. This arrangement confers stability against hydrolysis while maintaining reactivity for further functionalization .

Key spectroscopic data for structural elucidation includes:

-

H NMR (400 MHz, CDCl): Signals at δ 1.46 ppm (9H, s, tert-butyl), 3.85 ppm (3H, s, methoxy), 6.71–7.07 ppm (aromatic protons), and 9.09–9.16 ppm (exchangeable hydroxyl and carbamate NH) .

-

IR (KBr): Stretching vibrations at 3350 cm (O-H), 1705 cm (C=O), and 1250 cm (C-O of carbamate) .

Physicochemical Properties

The compound exhibits a predicted density of 1.191 g/cm³ and a boiling point of 315.9°C. Its solubility profile includes moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), but limited solubility in water due to the hydrophobic tert-butyl group .

| Property | Value |

|---|---|

| Molecular Weight | 239.27 g/mol |

| Density | 1.191 g/cm³ |

| Boiling Point | 315.9°C |

| LogP (Partition Coeff.) | 2.1 (estimated) |

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves reacting 4-hydroxy-3-methoxyaniline with di-tert-butyl dicarbonate (BocO) under basic conditions. A representative procedure :

-

Reagents: 4-Hydroxy-3-methoxyaniline (10.0 g, 81.2 mmol), BocO (19.5 g, 89.3 mmol), triethylamine (16.9 mL, 122 mmol) in THF.

-

Procedure: BocO is added dropwise to the amine solution at 0°C, followed by stirring at room temperature for 15 hours.

-

Workup: Extraction with ethyl acetate, washing with brine, and column chromatography (hexane/ethyl acetate) yield the product in 18% yield .

Reaction Optimization

-

Base Selection: Triethylamine or cesium carbonate enhances reaction efficiency by scavenging HCl generated during carbamate formation .

-

Solvent Effects: Polar aprotic solvents like DMF improve solubility of the aromatic amine, while THF balances reactivity and cost .

-

Temperature: Reactions at 0–20°C minimize side reactions such as Boc-group cleavage .

Comparative Analysis of Carbamate Derivatives

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| tert-Butyl (4-methoxyphenyl)carbamate | CHNO | Lacks hydroxyl group; lower polarity |

| Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | CHO | Sterically hindered phenolic antioxidant |

| tert-Butyl (3-hydroxy-4-methylphenyl)carbamate | CHNO | Methyl substituent enhances lipophilicity |

The target compound’s dual hydroxyl/methoxy substitution pattern provides superior hydrogen-bonding capacity compared to analogs, making it more adaptable in supramolecular chemistry .

Applications in Drug Discovery

Prodrug Development

The tert-butyl carbamate serves as a protecting group for amines in prodrugs, enabling controlled release under physiological conditions. For example, it has been used in protease inhibitor scaffolds targeting HIV-1 .

Material Science

In polymer chemistry, the compound acts as a monomer for polyurethanes with enhanced thermal stability (decomposition temperature >300°C).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume